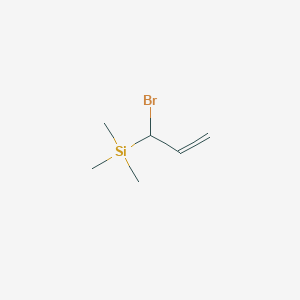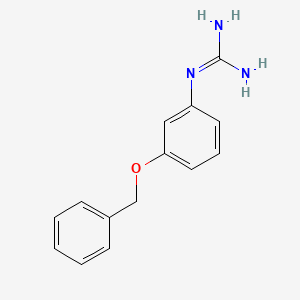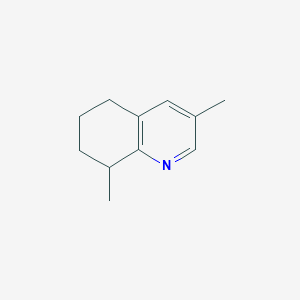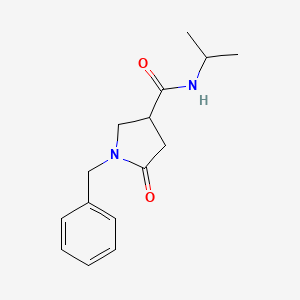
(3-Amino-2-methylphenyl)(4-methyl-1-piperazinyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Amino-2-methylphenyl)(4-methyl-1-piperazinyl)methanone is an organic compound that features a complex structure with both aromatic and piperazine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-2-methylphenyl)(4-methyl-1-piperazinyl)methanone typically involves multi-step organic reactions. One common approach is to start with 3-amino-2-methylbenzyl alcohol, which undergoes a series of reactions including amination and cyclization to introduce the piperazine ring . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale.
化学反应分析
Types of Reactions
(3-Amino-2-methylphenyl)(4-methyl-1-piperazinyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
(3-Amino-2-methylphenyl)(4-methyl-1-piperazinyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (3-Amino-2-methylphenyl)(4-methyl-1-piperazinyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects .
相似化合物的比较
Similar Compounds
3-Amino-2-methylbenzyl alcohol: Shares a similar aromatic structure but lacks the piperazine moiety.
N-(3-Amino-2-methylphenyl)-4-[methyl(phenyl)amino]butanamide: Contains a similar amino-methylphenyl group but differs in the attached functional groups.
Uniqueness
(3-Amino-2-methylphenyl)(4-methyl-1-piperazinyl)methanone is unique due to its combination of aromatic and piperazine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C13H19N3O |
|---|---|
分子量 |
233.31 g/mol |
IUPAC 名称 |
(3-amino-2-methylphenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C13H19N3O/c1-10-11(4-3-5-12(10)14)13(17)16-8-6-15(2)7-9-16/h3-5H,6-9,14H2,1-2H3 |
InChI 键 |
QHUYETFJMCVWAT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1N)C(=O)N2CCN(CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl [p-(phenoxy)phenyl]acetate](/img/structure/B8728711.png)


![2-(4-Chloro-3-cyanophenyl)thiazolo[5,4-d]pyrimidine](/img/structure/B8728740.png)








![7-Iodo-3,3-dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B8728801.png)
